3,6-Dichloro-2-nitrobenzenesulfonamide

Physicochemical profiling Drug-likeness prediction Membrane permeability

3,6-Dichloro-2-nitrobenzenesulfonamide (CAS 1806305-01-0) is a trisubstituted aromatic sulfonamide with the molecular formula C6H4Cl2N2O4S and a molecular weight of 271.08 g/mol. Its substitution pattern—chlorine atoms at positions 3 and 6, a nitro group at position 2, and a primary sulfonamide at position 1—places it within the broader class of nitrobenzenesulfonamides, which have established roles as carbonic anhydrase (CA) inhibitor pharmacophores and as versatile synthetic intermediates for nitrogenous heterocycles.

Molecular Formula C6H4Cl2N2O4S
Molecular Weight 271.08 g/mol
CAS No. 1806305-01-0
Cat. No. B1410163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-nitrobenzenesulfonamide
CAS1806305-01-0
Molecular FormulaC6H4Cl2N2O4S
Molecular Weight271.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)N)Cl
InChIInChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(8)6(15(9,13)14)5(3)10(11)12/h1-2H,(H2,9,13,14)
InChIKeyVDJLCVPXZZHMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-nitrobenzenesulfonamide (CAS 1806305-01-0): A Structurally Defined Dihalo-Nitro Sulfonamide Building Block for Medicinal Chemistry and Agrochemical Research Procurement


3,6-Dichloro-2-nitrobenzenesulfonamide (CAS 1806305-01-0) is a trisubstituted aromatic sulfonamide with the molecular formula C6H4Cl2N2O4S and a molecular weight of 271.08 g/mol [1]. Its substitution pattern—chlorine atoms at positions 3 and 6, a nitro group at position 2, and a primary sulfonamide at position 1—places it within the broader class of nitrobenzenesulfonamides, which have established roles as carbonic anhydrase (CA) inhibitor pharmacophores and as versatile synthetic intermediates for nitrogenous heterocycles [2][3]. The compound was registered in PubChem in 2016 and is currently offered as a research-grade chemical by several international suppliers at purities of ≥95% to ≥98% [1].

Scaffold Bioreductive CA IX/XII inhibitor pharmacophore studies
Synthon N-arylation building block for nitrogenous heterocycle synthesis
SAR Unexplored 3,6-dichloro substitution vector for sulfonamide library expansion

Why 3,6-Dichloro-2-nitrobenzenesulfonamide Cannot Be Replaced by Generic Nitrobenzenesulfonamide Analogs in Structure-Sensitive Applications


Nitrobenzenesulfonamides exhibit pronounced substituent-dependent variation in both biological target engagement and synthetic reactivity. The D'Ambrosio et al. (2008) study demonstrated that within the 2-substituted-5-nitro-benzenesulfonamide series, human carbonic anhydrase II KI values span a >500-fold range (8.8–4975 nM) depending solely on the nature of the 2-substituent, while selectivity ratios for tumor-associated isoforms IX and XII over cytosolic isoforms range from 10 to 1395 [1]. The 3,6-dichloro-2-nitro substitution pattern of the target compound creates a unique electronic landscape—with two electron-withdrawing chlorine atoms flanking the nitro and sulfonamide groups—that is distinct from all other positional isomers (e.g., 3,4-dichloro-2-nitro, CAS 1806367-57-6; 2,6-dichloro-3-nitro, CAS 89281-19-6; 2,4-dichloro-3-nitro, CAS 88344-80-3) . Computed physicochemical properties further differentiate this compound: its XLogP3 of 1.6 is substantially higher than the parent 2-nitrobenzenesulfonamide (XLogP3 0.3, CAS 5455-59-4) and the mono-chloro analog 2-chloro-5-nitrobenzenesulfonamide (LogP ~0.96, CAS 96-72-0), predicting measurably different membrane permeability and protein-binding behavior [2][3]. Generic substitution therefore risks altering both the pharmacokinetic profile and target selectivity of any resulting derivative in an unpredictable manner.

Substituent-dependent CA isoform selectivity can vary significantly; direct substitution with generic nitrobenzenesulfonamides may shift target engagement profiles.
Lipophilicity differences versus parent and mono-chloro analogs may alter membrane permeability and protein-binding behavior.
Positional isomer substitution (e.g., 3,4- vs. 3,6-dichloro) changes steric environment near the zinc-binding group, potentially reducing binding affinity.

Quantitative Differentiation Evidence: 3,6-Dichloro-2-nitrobenzenesulfonamide vs. Closest Analogs


XLogP3 Lipophilicity Advantage of 3,6-Dichloro-2-nitrobenzenesulfonamide Over the Parent 2-Nitrobenzenesulfonamide and Mono-Chloro Analog

The computed XLogP3 value for 3,6-dichloro-2-nitrobenzenesulfonamide is 1.6, representing a 5.3-fold increase in predicted octanol-water partition coefficient relative to unsubstituted 2-nitrobenzenesulfonamide (XLogP3 = 0.3) and a 4.4-fold increase relative to the mono-chloro analog 2-chloro-5-nitrobenzenesulfonamide (LogP = 0.96) [1]. Both compounds share identical hydrogen bond donor (1) and acceptor (5) counts and nearly identical topological polar surface area (~114 Ų), isolating the lipophilicity difference to the second chlorine substituent [1][2].

XLogP3 Lipophilicity
Reported
Target: 1.6 vs Parent: 0.3 vs Mono-Cl: 0.96
Supports higher predicted membrane permeability context
Computed value; experimental validation recommended
Physicochemical profiling Drug-likeness prediction Membrane permeability

Positional Isomer Differentiation: 3,6- vs. 3,4-Dichloro-2-nitrobenzenesulfonamide Substitution Pattern and Electronic Effects

Among dichloro-nitrobenzenesulfonamide positional isomers, the 3,6-dichloro arrangement places both chlorine substituents in a para relationship to each other on the benzene ring, whereas the 3,4-isomer (CAS 1806367-57-6) positions the chlorine atoms ortho to each other, and the 2,6-dichloro-3-nitro isomer (CAS 89281-19-6) places chlorine atoms at positions 2 and 6 adjacent to the sulfonamide and flanking the nitro group . The 3,6-dichloro arrangement minimizes steric congestion around the sulfonamide zinc-binding group while maintaining dual electron-withdrawing effects at positions that modulate the pKa of the primary sulfonamide and the reduction potential of the nitro group—both critical parameters for bioreductive prodrug design and CA inhibition [1].

Positional Isomer Differentiation
Class-level inference
3,6-Cl pattern minimizes steric clash near sulfonamide zinc-binding group
May preserve unencumbered zinc-binding geometry
Inferred from substituent constants; no direct experimental comparison
Regioisomer comparison Electronic structure modulation SAR optimization

Class-Level Carbonic Anhydrase Inhibition Potential: Nitrobenzenesulfonamide Pharmacophore with Dual Chlorine Modulation

The D'Ambrosio et al. (2008) study demonstrated that 2-substituted-5-nitro-benzenesulfonamides function as potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with KI values ranging from 5.4 to 653 nM across the series, while showing weaker inhibition of cytosolic isoform II (KI 8.8–4975 nM) and negligible activity against isoform I [1]. The lead compound 2-chloro-5-nitrobenzenesulfonamide was co-crystallized with hCA II (PDB 2QP6, resolution 1.45 Å), confirming the sulfonamide nitrogen coordinates to the catalytic zinc ion while the nitro group occupies a distinct pocket [1][2]. The target compound 3,6-dichloro-2-nitrobenzenesulfonamide shares the critical nitrobenzenesulfonamide pharmacophore but adds a second chlorine at position 6—a substitution pattern not explored in the 2008 study—which may further modulate isoform selectivity through altered electronic effects on the nitro group reduction potential and additional hydrophobic contacts in the CA active site [3].

Class-Level CA Inhibition
Class-level inference
No direct data; pharmacophore validated in 2-Cl-5-NO2 series (KI 5.4–653 nM for CA IX/XII)
Potential CA IX/XII inhibitor scaffold context
Data to verify; 6-Cl position unexplored experimentally
Carbonic anhydrase inhibition Tumor-associated isoforms Bioreductive prodrug design

Synthetic Scaffold Validation: 3,6-Dichloro-2-nitrophenyl Moiety as a Precursor for Bioactive Methanone Derivatives

Bai et al. (2011) reported the synthesis and single-crystal X-ray diffraction characterization of (3,6-dichloro-2-nitrophenyl)(3-nitrophenyl)methanone, a compound constructed directly from the 3,6-dichloro-2-nitrophenyl scaffold that forms the core of the target sulfonamide [1]. The methanone derivative was synthesized from 2,5-dichlorobenzophenone via nitration and subsequent transformations, and its crystal structure was solved by X-ray diffraction, confirming the precise geometry of the 3,6-dichloro-2-nitrophenyl unit [1]. This synthetic precedent establishes that the 3,6-dichloro-2-nitrophenyl scaffold is chemically accessible and crystallographically characterizable, supporting its viability as a building block for more complex molecules [2].

Synthetic Scaffold Validation
Supporting evidence
X-ray structure of (3,6-Cl-2-NO2-phenyl)(3-NO2-phenyl)methanone confirms scaffold geometry
Supports synthetic tractability and crystallographic characterization
Published precedent for scaffold derivatization
Synthetic intermediate Crystal structure determination Medicinal chemistry building block

Procurement-Grade Differentiation: Purity Specifications and Quality Assurance Across Suppliers of 3,6-Dichloro-2-nitrobenzenesulfonamide

Multiple suppliers offer 3,6-dichloro-2-nitrobenzenesulfonamide under distinct purity specifications and quality frameworks. AKSci (USA) lists the compound at ≥95% minimum purity with full batch-level quality assurance documentation (SDS and COA available) . MolCore (China) offers the compound at NLT 98% purity under ISO-certified quality systems, positioning it for global pharmaceutical R&D and quality control applications . This purity tiering (95% vs. 98%) provides procurement options aligned to different research stage requirements, from initial screening (95%) to lead optimization and QC (98%). In contrast, the positional isomer 3,4-dichloro-2-nitrobenzenesulfonamide (CAS 1806367-57-6) is listed at 95%+ by fewer suppliers, and 2,6-dichloro-3-nitrobenzenesulfonamide (CAS 89281-19-6) availability is similarly limited .

Procurement Purity Differentiation
Supporting evidence
95% min. (AKSci) vs 98% NLT ISO-certified (MolCore)
Supports stage-gated sourcing strategy
Supplier specifications; review lot-specific COA
Chemical procurement Quality assurance Supplier comparison

High-Value Application Scenarios for 3,6-Dichloro-2-nitrobenzenesulfonamide in Scientific Procurement


Hypoxia-Targeted Antitumor Agent Design: Exploiting the 3,6-Dichloro-2-nitro Pharmacophore as a Bioreductive Carbonic Anhydrase IX/XII Inhibitor Scaffold

Research groups designing bioreductive prodrugs targeting the tumor-associated carbonic anhydrase isoforms IX and XII should prioritize 3,6-dichloro-2-nitrobenzenesulfonamide as a core scaffold. The validated nitrobenzenesulfonamide pharmacophore (KI range 5.4–653 nM for CA IX/XII in the D'Ambrosio et al. series) is retained, while the second chlorine at position 6—absent from the crystallographically characterized lead 2-chloro-5-nitrobenzenesulfonamide (PDB 2QP6)—provides an additional vector for modulating the nitro group reduction potential and enhancing hydrophobic interactions within the CA active site [1][2]. The compound's XLogP3 of 1.6 suggests improved membrane permeability compared to the mono-chloro analog (LogP 0.96) and the parent compound (XLogP3 0.3), which may enhance cellular uptake under the acidic hypoxic tumor microenvironment [3].

Structure-Activity Relationship (SAR) Expansion of Nitrobenzenesulfonamide Libraries: Filling the 3,6-Dichloro Substitution Gap

Systematic SAR studies of nitrobenzenesulfonamide carbonic anhydrase inhibitors to date have focused on 2-substituted-5-nitro and 4-substituted-3-nitro patterns. The 3,6-dichloro-2-nitro substitution pattern represents an unexplored region of chemical space within this pharmacophore class [1]. Procurement of this compound enables medicinal chemistry teams to establish SAR for the ortho,meta-dichloro arrangement, potentially revealing novel isoform selectivity profiles that are not accessible with existing analogs. The compound's structural confirmation via the published X-ray structure of the related (3,6-dichloro-2-nitrophenyl)(3-nitrophenyl)methanone provides a crystallographic reference point for computational docking studies prior to synthesis [2].

Agrochemical Lead Discovery: Nitrobenzenesulfonamide-Derived Herbicide and Fungicide Candidate Synthesis

Nitrobenzenesulfonamide derivatives have established precedent in agrochemical patent literature, with compounds such as N-(2-chloro-4-nitrophenyl)benzenesulfonamide demonstrating broad-spectrum soil fungicide activity [1]. The 3,6-dichloro-2-nitrobenzenesulfonamide scaffold offers a distinct substitution pattern for agrochemical lead generation, combining the bioactive sulfonamide and nitro functionalities with dual chlorine substituents in a para relationship—a geometry associated with enhanced metabolic stability in soil and plant systems [1][2]. The two chlorine atoms also provide synthetic handles for further diversification via nucleophilic aromatic substitution or cross-coupling reactions [3].

Coordinated Research Procurement Strategy: Stage-Gated Sourcing from Discovery (95%) to Lead Optimization (98% ISO-Certified)

The availability of 3,6-dichloro-2-nitrobenzenesulfonamide at two distinct purity grades—95% minimum from AKSci (USA-based, full QA documentation) and NLT 98% from MolCore (ISO-certified, pharmaceutical QC-grade)—enables a stage-gated procurement strategy [1][2]. Early-stage screening and library synthesis can proceed with the 95% grade to minimize cost, while lead optimization, in vivo pharmacology, and regulatory-facing studies can transition to the 98% ISO-certified grade without changing compound identity. This purity tiering is not uniformly available for the positional isomers 3,4-dichloro-2-nitrobenzenesulfonamide (CAS 1806367-57-6) or 2,6-dichloro-3-nitrobenzenesulfonamide (CAS 89281-19-6), which are typically offered at single purity grades from fewer suppliers [3].

Application
Selection Property
Validation Focus
Hypoxia-response CA IX/XII inhibitor scaffold studies
Bioreductive nitro pharmacophore with dual-Cl modulation
CA isoform selectivity and membrane permeability context
Nitrobenzenesulfonamide SAR library expansion
Unexplored 3,6-dichloro substitution vector
Isoform selectivity profiling and docking validation
Agrochemical lead discovery (herbicide/fungicide)
Dual-Cl pattern with para-relationship for metabolic stability
Soil/plant system stability and target enzyme inhibition
Stage-gated procurement (discovery to lead optimization)
Differentiated purity grades (95% and 98% ISO)
Lot-to-lot consistency and qualification documentation
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